

Application Notes and Protocols: Acid Green 25 for Histological Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Green 25

Cat. No.: B7798398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 25, also known as Alizarin Cyanine Green G, is a synthetic acid dye belonging to the anthraquinone class of colorants.^[1] Its Colour Index (C.I.) number is 61570 and CAS number is 4403-90-1.^{[1][2][3]} While extensively utilized in the textile industry for dyeing materials like wool and silk, its application in biological staining is less documented than other green acid dyes.^[1] In histology, acid dyes are primarily used to stain basic tissue components such as cytoplasm, muscle, and collagen.

These application notes provide a comprehensive overview of the potential use of **Acid Green 25** as a counterstain in histological techniques, particularly in trichrome staining methods designed to differentiate collagen from other tissues. It is important to note that while **Acid Green 25** is commercially available for histological use, established and validated protocols specifically citing this dye are not prevalent in the scientific literature. The protocols detailed below are based on well-established trichrome staining principles, with **Acid Green 25** proposed as a substitute for more commonly used green counterstains like Light Green SF yellowish or Fast Green FCF. Optimization by the end-user will be necessary to achieve desired staining results.

Principle of Trichrome Staining

Trichrome staining methods are sequential staining techniques that utilize three different colored dyes to distinguish between nuclei, cytoplasm, and connective tissue fibers, particularly collagen. The general principle involves the differential staining of tissue components based on their porosity and charge. A typical multi-step trichrome stain involves:

- **Nuclear Staining:** An iron hematoxylin solution is used to stain the cell nuclei black or blue-black, as it is resistant to decolorization by the subsequent acidic dye solutions.
- **Cytoplasmic and Muscle Staining:** A red acid dye, such as Biebrich scarlet-acid fuchsin, is applied to stain the cytoplasm, muscle, and collagen red.
- **Decolorization and Mordanting:** A polyacid, typically phosphotungstic acid or phosphomolybdic acid, is used to decolorize the collagen while leaving the muscle and cytoplasm stained red. This step also acts as a mordant for the subsequent collagen stain.
- **Collagen Counterstaining:** A green or blue acid dye is then used to stain the decolorized collagen. This is the step where **Acid Green 25** would be applied.

Data Presentation: Reagent Composition

The following tables summarize the composition of solutions for a modified Masson's Trichrome staining protocol where **Acid Green 25** could be employed.

Solution	Reagent	Concentration/Volume
Bouin's Solution (Mordant)	Picric Acid, Saturated Aqueous Solution	75 mL
Formaldehyde, 37-40%	25 mL	
Glacial Acetic Acid	5 mL	
Weigert's Iron Hematoxylin	Solution A:	
Hematoxylin	1 g	
95% Ethanol	100 mL	
Solution B:		
Ferric Chloride, 29% Aqueous Solution	4 mL	
Distilled Water	95 mL	
Hydrochloric Acid, Concentrated	1 mL	
Working Solution: Mix equal parts of Solution A and B just before use.		
Biebrich Scarlet-Acid Fuchsin	Biebrich Scarlet, 1% Aqueous	90 mL
Acid Fuchsin, 1% Aqueous	10 mL	
Glacial Acetic Acid	1 mL	
Phosphotungstic/Phosphomolybdic Acid Solution	Phosphotungstic Acid	2.5 g
Phosphomolybdic Acid	2.5 g	
Distilled Water	100 mL	
Acid Green 25 Solution (Proposed)	Acid Green 25 (C.I. 61570)	2.5 g
Distilled Water	100 mL	

Glacial Acetic Acid	2 mL	
Acetic Acid Solution (Rinse)	Glacial Acetic Acid	1 mL
Distilled Water	99 mL	

Experimental Protocols

This section details a modified Masson's Trichrome staining procedure for formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents

- Bouin's Solution
- Weigert's Iron Hematoxylin (Working Solution)
- Biebrich Scarlet-Acid Fuchsin Solution
- Phosphotungstic/Phosphomolybdic Acid Solution
- **Acid Green 25** Solution (2.5% in 2% Acetic Acid)
- 1% Acetic Acid Solution
- Distilled water
- 95% Ethanol
- Absolute Ethanol
- Xylene or Xylene Substitute
- Mounting Medium

Staining Procedure

Step	Procedure	Time	Purpose
1	Deparaffinize and rehydrate sections to distilled water.	-	Prepare tissue for aqueous stains.
2	Mordant in Bouin's solution at 56-60°C.	1 hour	Enhance staining intensity and quality.
3	Cool and wash in running tap water until the yellow color disappears.	5-10 min	Remove excess picric acid.
4	Rinse in distilled water.	1 min	
5	Stain in Weigert's iron hematoxylin working solution.	10 min	Stain nuclei black.
6	Wash in running tap water.	10 min	Remove excess hematoxylin.
7	Rinse in distilled water.	1 min	
8	Stain in Biebrich scarlet-acid fuchsin solution.	10-15 min	Stain cytoplasm, muscle, and collagen red.
9	Rinse in distilled water.	1 min	
10	Differentiate in phosphotungstic/phosphomolybdic acid solution.	10-15 min	Decolorize collagen.
11	Stain in Acid Green 25 solution.	5-10 min	Stain collagen green.

12	Rinse in 1% acetic acid solution.	2 min	Differentiate and enhance transparency.
13	Dehydrate quickly through 95% and absolute ethanol.	Brief	Prepare for clearing.
14	Clear in xylene or xylene substitute.	2 changes, 2 min each	Prepare for mounting.
15	Mount with a resinous mounting medium.	-	Preserve and coverslip the slide.

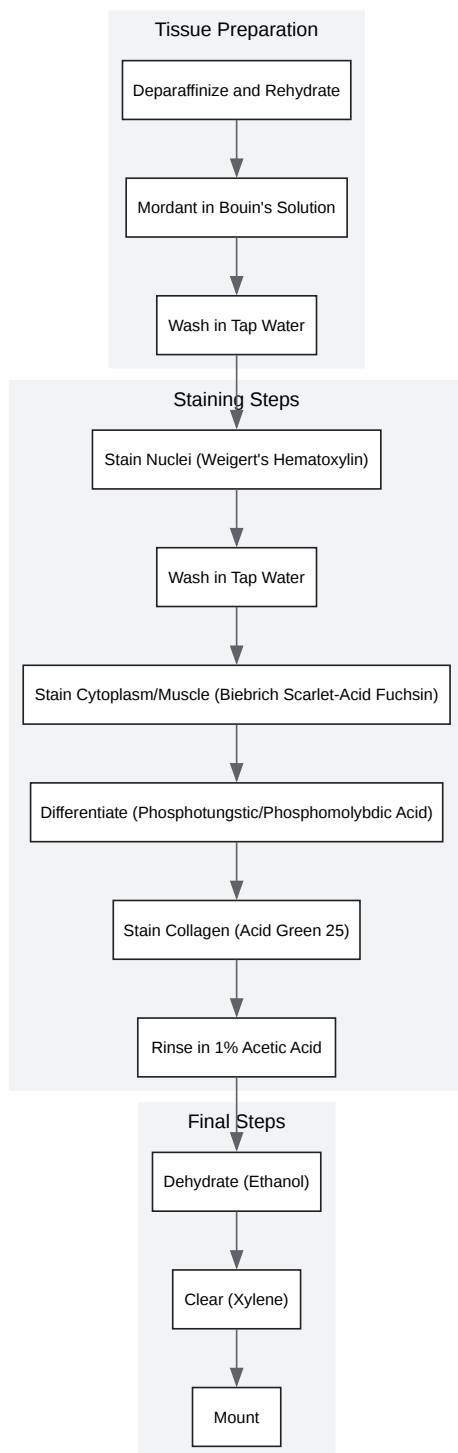
Expected Results

- Nuclei: Black
- Cytoplasm, Keratin, Muscle Fibers: Red
- Collagen: Green

Mandatory Visualization

Experimental Workflow for Trichrome Staining

Experimental Workflow for Trichrome Staining with Acid Green 25

[Click to download full resolution via product page](#)

Caption: Workflow for Trichrome Staining.

Concluding Remarks

Acid Green 25 presents a potential alternative to commonly used green counterstains in trichrome histological methods. Due to the limited number of established protocols, researchers and laboratory professionals should undertake a validation and optimization process to tailor the staining procedure to their specific tissues and imaging systems. Factors such as dye concentration, staining duration, and differentiation times may need to be adjusted to achieve the desired contrast and color balance. Careful documentation of these optimization steps is recommended for reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dawnscientific.com [dawnscientific.com]
- 2. 酸性绿 25 Dye content $\geq 60\%$ | Sigma-Aldrich [sigmaaldrich.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Acid Green 25 for Histological Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798398#using-acid-green-25-for-staining-histological-sections]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com